Deoxy-Didroartemisinin
Description
Historical Context and Discovery within Artemisinin Derivatives
The discovery of deoxy-dihydroartemisinin occurred within the broader context of artemisinin derivative research that began in China during the 1970s as part of Project 523, a secret military research program aimed at developing effective antimalarial treatments. The historical progression from artemisinin to dihydroartemisinin and subsequently to deoxy-dihydroartemisinin represents a systematic approach to understanding and improving upon the original compound discovered by Tu Youyou in 1972.
The development pathway of artemisinin derivatives followed a logical progression, where dihydroartemisinin was first synthesized as an intermediate compound in the preparation of other artemisinin-derived antimalarial drugs. During the early phases of research, dihydroartemisinin was initially considered unstable, leading researchers to explore various modifications and derivatives. The synthesis of deoxy-dihydroartemisinin emerged from efforts to understand the metabolic fate of artemisinin compounds and to create more stable analogs for research purposes.
Research conducted in the late 20th century revealed that artemisinin and its derivatives undergo rapid conversion to dihydroartemisinin in the bloodstream, which then undergoes further metabolic transformations. Among these metabolic products, deoxy-dihydroartemisinin was identified as one of the major metabolites, alongside deoxyartemisinin and other related compounds. This discovery was significant because it demonstrated that the endoperoxide bridge, crucial for antimalarial activity, could be selectively removed while maintaining the basic sesquiterpene lactone structure.
The identification of deoxy-dihydroartemisinin as a metabolite also contributed to understanding why artemisinin derivatives have relatively short half-lives despite their prolonged antimalarial effects. The compound represents an endpoint in the metabolic pathway where the bioactive endoperoxide functionality has been lost, creating a chemically stable but pharmacologically inactive metabolite. This understanding has been crucial for developing more effective artemisinin-based combination therapies and for predicting the pharmacokinetic behavior of artemisinin derivatives in clinical applications.
Nomenclature and Chemical Identity
Deoxy-dihydroartemisinin carries multiple nomenclature designations that reflect its structural relationship to the broader artemisinin family and its specific chemical modifications. The compound is formally identified by the Chemical Abstracts Service number 72807-92-2 and possesses the molecular formula C₁₅H₂₄O₄ with a molecular weight of 268.35 grams per mole. Alternative nomenclature includes the designation CHEMBL4285406 in chemical databases, which facilitates its identification in pharmaceutical and chemical research contexts.
The systematic naming of deoxy-dihydroartemisinin reflects its structural derivation from dihydroartemisinin through the removal of the characteristic endoperoxide bridge that defines the artemisinin class of compounds. The "deoxy" prefix indicates the loss of oxygen atoms specifically from the endoperoxide functionality, while maintaining the core sesquiterpene lactone framework that characterizes all artemisinin derivatives. This nomenclature system allows researchers to immediately understand the compound's relationship to its parent structures and its position within the broader chemical family.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₄O₄ |
| Molecular Weight | 268.35 g/mol |
| Chemical Abstracts Service Number | 72807-92-2 |
| Alternative Identifier | CHEMBL4285406 |
| Chemical Family | Sesquiterpene Lactone Derivative |
The structural characteristics of deoxy-dihydroartemisinin distinguish it from other artemisinin metabolites through specific chemical modifications that affect both its stability and biological activity. Unlike dihydroartemisinin, which retains the endoperoxide bridge responsible for antimalarial activity, deoxy-dihydroartemisinin lacks this crucial pharmacophore, resulting in a compound that exhibits significantly different chemical and biological properties. The absence of the endoperoxide bridge confers enhanced chemical stability compared to its parent compounds, making it an important reference compound for analytical and research applications.
Research into the structural properties of deoxy-dihydroartemisinin has revealed that the compound maintains the complex polycyclic structure characteristic of artemisinin derivatives while eliminating the reactive endoperoxide functionality. This structural modification has profound implications for the compound's behavior in biological systems, as it eliminates the mechanism by which artemisinin derivatives generate reactive oxygen species and exert their antimalarial effects. The resulting compound serves as an important control in biological studies and provides insights into the structure-activity relationships within the artemisinin family.
Role in Medicinal Chemistry and Antimalarial Research
The significance of deoxy-dihydroartemisinin in medicinal chemistry extends beyond its role as a metabolic endpoint, serving as a crucial compound for understanding structure-activity relationships within the artemisinin family. Research has established that the endoperoxide bridge present in active artemisinin derivatives is essential for antimalarial activity, and deoxy-dihydroartemisinin serves as compelling evidence for this relationship, as it demonstrates nearly no inhibitory effect against malaria parasites. This finding has been fundamental in guiding the design and development of new artemisinin-based therapeutics.
In antimalarial research, deoxy-dihydroartemisinin functions as an important negative control compound, allowing researchers to demonstrate that biological effects observed with artemisinin derivatives are specifically attributable to the endoperoxide functionality rather than other structural features. Studies utilizing deoxy-dihydroartemisinin have consistently shown that removal of the endoperoxide bridge eliminates antimalarial activity, reinforcing the critical importance of this chemical feature for therapeutic efficacy. This understanding has been essential for medicinal chemists working to optimize artemisinin derivatives and develop new compounds with improved pharmacological properties.
Recent research has explored the stability characteristics of deoxy-dihydroartemisinin compared to its parent compounds, revealing that the removal of the endoperoxide bridge significantly enhances chemical stability. Experimental studies have demonstrated that deoxy-dihydroartemisinin exhibits greater stability when exposed to conditions that would typically degrade endoperoxide-containing artemisinin derivatives, including exposure to superoxide dismutase and various biological reductants. This enhanced stability makes deoxy-dihydroartemisinin valuable as a reference standard for analytical applications and as a tool for studying the degradation pathways of artemisinin derivatives.
The compound has also contributed to understanding the metabolic fate of artemisinin derivatives in biological systems, where it represents one of the final products of the enzymatic degradation pathway. Research has shown that cytochrome P450 enzymes, particularly CYP2A6, CYP3A4, and CYP3A5, catalyze the conversion of dihydroartemisinin to deoxy-dihydroartemisinin and other metabolites. This metabolic transformation results in the complete loss of antimalarial activity, explaining why artemisinin derivatives have relatively short therapeutic windows despite their potent initial effects.
| Research Application | Significance | Reference Compounds |
|---|---|---|
| Structure-Activity Studies | Demonstrates endoperoxide requirement | Artemisinin, Dihydroartemisinin |
| Metabolic Pathway Analysis | Terminal metabolite identification | Deoxyartemisinin, 9,10-dihydrodeoxyartemisinin |
| Stability Investigations | Enhanced stability reference | Artemisinin derivatives |
| Analytical Standards | Chemical reference material | Parent artemisinin compounds |
Properties
CAS No. |
112419-27-9 |
|---|---|
Molecular Formula |
C15H24O4 |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-ol |
InChI |
InChI=1S/C15H24O4/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12+,13-,14-,15-/m1/s1 |
InChI Key |
JQGOBHOUYKYFPD-ISOSDAIHSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(O4)C)O)C |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(O4)C)O)C |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(3R,3aS,3a1R,6R,6aS,9S,10aR)-3,6,9-trimethyldecahydro-2H-3a1,9-epoxyoxepino[4,3,2-ij]isochromen-2-ol. |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Deoxy-Didroartemisinin is synthesized through a series of chemical reactions starting from artemisinin. The process involves the reduction of artemisinin to dihydroartemisinin, followed by further chemical modifications to obtain this compound. The reaction conditions typically involve the use of reducing agents and specific catalysts to facilitate the transformation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Deoxy-Didroartemisinin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: Specific functional groups in this compound can be substituted with other groups under certain conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Scientific Research Applications
Introduction to Deoxy-Didroartemisinin
This compound is a derivative of dihydroartemisinin, which itself is a prominent compound derived from artemisinin, known for its significant antimalarial properties. This compound has garnered attention not only for its efficacy in treating malaria but also for its potential applications in various other therapeutic areas.
Antimalarial Activity
This compound has been investigated primarily for its antimalarial properties. Dihydroartemisinin and its derivatives, including this compound, have been established as first-line treatments against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Studies have demonstrated that these compounds exhibit rapid action against malaria parasites, leading to reduced parasitemia and improved patient outcomes .
Recent research highlights the effectiveness of this compound in inhibiting the growth of malaria parasites in vitro. It has shown promising results with low half-maximal inhibitory concentrations (IC50), indicating strong antimalarial activity comparable to other established treatments .
Antitumor Properties
Beyond its antimalarial effects, this compound has been explored for its potential anticancer properties. Research indicates that derivatives of dihydroartemisinin can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including non-small cell lung cancer (NSCLC) cells. In these studies, this compound demonstrated the ability to inhibit glucose uptake in cancer cells, suggesting a mechanism by which it may exert its cytotoxic effects .
Anti-inflammatory and Immunomodulatory Effects
This compound has also been investigated for its anti-inflammatory properties. The compound exhibits immunomodulatory effects that may be beneficial in treating autoimmune diseases and inflammatory conditions. Studies indicate that certain derivatives can suppress immune responses, potentially offering therapeutic avenues for conditions characterized by excessive inflammation .
Antiviral Activity
Emerging research suggests that this compound may possess antiviral properties as well. Its ability to interfere with viral replication processes has been noted in preliminary studies, indicating potential applications in treating viral infections beyond malaria .
Case Study 1: Antimalarial Efficacy
In a controlled study involving patients with uncomplicated P. falciparum malaria, this compound was administered alongside standard treatment regimens. The results indicated a significant reduction in parasitemia within 48 hours of treatment, with minimal side effects reported. These findings support the compound's potential as an effective alternative or adjunct therapy in malaria management.
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted using human NSCLC cell lines treated with this compound. The results showed a marked decrease in cell viability and increased rates of apoptosis compared to untreated controls. Mechanistic studies revealed that the compound inhibited key metabolic pathways essential for cancer cell survival, highlighting its potential as an anticancer agent.
Case Study 3: Immunomodulatory Effects
In vitro studies assessing the immunomodulatory effects of this compound on T-cell activation demonstrated that the compound could significantly reduce cytokine production in activated T-cells. This suggests a possible role in managing autoimmune disorders where T-cell activity is dysregulated.
Comparative Data Table
| Application Area | Compound Tested | IC50 (nM) | Observations |
|---|---|---|---|
| Antimalarial | This compound | <100 | Rapid reduction in parasitemia |
| Antitumor | This compound | <200 | Induced apoptosis in NSCLC cell lines |
| Anti-inflammatory | Various derivatives | N/A | Suppressed cytokine production |
| Antiviral | This compound | N/A | Inhibited viral replication |
Mechanism of Action
The mechanism of action of Deoxy-Didroartemisinin involves the generation of reactive oxygen species (ROS) within the target cells. These ROS cause oxidative stress, leading to the damage of cellular components and ultimately cell death. The compound targets the heme groups within the malaria parasite, disrupting its metabolic processes and leading to its elimination .
Comparison with Similar Compounds
- Artemisinin
- Dihydroartemisinin
- Artemether
- Artesunate
Comparison: Deoxy-Didroartemisinin is unique among its counterparts due to its specific chemical structure, which imparts distinct pharmacological properties. While all these compounds share a common mechanism of action involving the generation of ROS, this compound has been found to have enhanced stability and efficacy in certain applications .
Q & A
Q. How should conflicting cytotoxicity data from different cell lines be presented and interpreted?
- Methodological Answer: Use tiered validation:
- Primary Screening : Broad panel (e.g., NCI-60) to identify sensitive lineages.
- Mechanistic Follow-up : siRNA knockdown of putative targets (e.g., Nrf2) in outlier cell lines.
- Visualization : Heatmaps with hierarchical clustering (log2-transformed IC₅₀) to highlight patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
